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Compound of Interest

Compound Name: INY-05-040

Cat. No.: B12371434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of INY-05-040, a second-generation AKT degrader,

with its relevant alternatives. INY-05-040 is a Proteolysis Targeting Chimera (PROTAC) that

consists of the catalytic AKT inhibitor GDC-0068 chemically linked to a ligand for the Von

Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its primary mechanism involves inducing the

degradation of AKT protein rather than just inhibiting its catalytic function. This document

summarizes key experimental data concerning its selectivity and performance against other

compounds.

Quantitative Performance Comparison
The following table summarizes the key performance metrics of INY-05-040 in comparison to

its parent inhibitor (GDC-0068), a first-generation degrader (INY-03-041), and a negative

control compound.
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Compound Description Target
Median
GI50adj (288
cell lines)

Notes

INY-05-040

Second-

Generation AKT

Degrader

(PROTAC)

AKT Isoforms

1/2/3
1.1 µM[2][3]

Demonstrates

significantly

higher potency

than the first-

generation

degrader and the

parent inhibitor.

[2][3][4][5]

GDC-0068
Catalytic AKT

Inhibitor

AKT Isoforms

1/2/3
> 10 µM[2][3]

The warhead for

INY-05-040;

exhibits only

catalytic

inhibition, not

degradation.

INY-03-041

First-Generation

AKT Degrader

(PROTAC)

AKT Isoforms

1/2/3
3.1 µM[2][3]

Utilizes a

Cereblon

(CRBN) recruiter

and shows

slower

degradation

kinetics

compared to

INY-05-040.[1]

INY-05-040-Neg Negative Control (Inactive towards

VHL)

High µM range A

diastereoisomer

of the VHL ligand

is used, which

substantially

reduces binding

to VHL and

subsequent
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degradation

activity.[1]

Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are outlined below.

Kinase Selectivity Profiling
To assess the cross-reactivity of INY-05-040 against other kinases, its binding affinity was

profiled against a large panel of kinases and compared directly with its parent compound,

GDC-0068.

Objective: To determine the selectivity of INY-05-040 and identify potential off-target kinase

interactions.

Method: A competitive binding assay was used. The biochemical selectivity of INY-05-040
was evaluated against a panel of 468 kinases.[1] The assay measures the ability of the

compound to displace a proprietary ligand from the kinase active site.

Data Analysis: The results are typically expressed as a percentage of inhibition or

dissociation constant (Kd) for each kinase. The overall selectivity is determined by

comparing the affinity for the intended target (AKT) versus all other kinases in the panel. The

study found the biochemical selectivity of INY-05-040 was comparable to that of GDC-0068.

[1]

Cellular Growth Inhibition Assays
These assays were conducted to evaluate the functional consequence of AKT degradation on

cell viability across a wide range of cancer cell lines.

Objective: To compare the anti-proliferative potency of INY-05-040 with other AKT-targeting

compounds.

Method: A systematic growth inhibition screen was performed across 288 cancer cell lines.[2]

[3][4][5] Cells were seeded in multi-well plates and treated with a range of concentrations for

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10949348/
https://www.benchchem.com/product/b12371434?utm_src=pdf-body
https://www.benchchem.com/product/b12371434?utm_src=pdf-body
https://www.benchchem.com/product/b12371434?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10949348/
https://www.benchchem.com/product/b12371434?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10949348/
https://www.benchchem.com/product/b12371434?utm_src=pdf-body
https://www.researchgate.net/publication/364536340_Multi-omic_profiling_of_breast_cancer_cells_uncovers_stress_MAPK-associated_sensitivity_to_AKT_degradation
https://www.biorxiv.org/content/10.1101/2022.10.11.511726v1.full.pdf
https://pubmed.ncbi.nlm.nih.gov/38412255/
https://www.researchgate.net/publication/378524114_Multiomic_profiling_of_breast_cancer_cells_uncovers_stress_MAPK-associated_sensitivity_to_AKT_degradation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


each compound for a period of 4 days.[1] Cell viability was measured using a commercially

available assay (e.g., CellTiter-Glo®).

Data Analysis: Dose-response curves were generated, and the adjusted half-maximal growth

inhibition (GI50adj) values were calculated. The median GI50adj across all cell lines was

used as the primary metric for comparison.

Proteomic and Western Blot Analysis
Proteomic screens and Western blotting were used to confirm the degradation of AKT isoforms

and assess the impact on downstream signaling pathways.

Objective: To confirm pan-AKT degradation and measure the suppression of downstream

signaling targets.

Method (Proteomics): A proteomic screen was conducted in the MOLT4 T lymphoblast cell

line, which expresses all three AKT isoforms. Cells were treated with 250 nM INY-05-040 for

4 hours, followed by cell lysis, protein digestion, and analysis by mass spectrometry to

quantify changes in protein abundance.[1]

Method (Western Blot): Breast cancer cell lines (e.g., T47D) were treated with various

concentrations of INY-05-040, GDC-0068, or the negative control.[1][6] Cell lysates were

separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against

total AKT, phospho-PRAS40 (Thr246), and phospho-S6 (Ser240/244).[1][6]

Data Analysis: Changes in protein levels were quantified relative to loading controls. The

analysis confirmed that INY-05-040 treatment leads to a rapid (<5 hours) and sustained

reduction in total AKT levels and potent suppression of downstream signaling.[1][6]

Visualizing Pathways and Workflows
The following diagrams illustrate the mechanism of action for INY-05-040 and a general

workflow for its analysis.
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INY-05-040 Mechanism of Action
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Caption: Mechanism of INY-05-040-mediated AKT protein degradation.
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Cross-Reactivity Experimental Workflow
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Caption: General experimental workflow for assessing cross-reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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